molecular formula C12H15NO3S B14181356 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine CAS No. 839708-53-1

4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine

Cat. No.: B14181356
CAS No.: 839708-53-1
M. Wt: 253.32 g/mol
InChI Key: VPRPVNNXDCMVQT-JTQLQIEISA-N
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Description

4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an ethylsulfanyl group attached to the carbonyl carbon of the phenylalanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine typically involves the introduction of the ethylsulfanyl group to the phenylalanine molecule. One common method is the reaction of L-phenylalanine with ethylsulfanyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylsulfanyl)carbonyl]-L-phenylalanine
  • 4-[(Propylsulfanyl)carbonyl]-L-phenylalanine
  • 4-[(Butylsulfanyl)carbonyl]-L-phenylalanine

Uniqueness

4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine is unique due to the specific length and properties of the ethylsulfanyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different alkyl chain lengths.

Properties

CAS No.

839708-53-1

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

(2S)-2-amino-3-(4-ethylsulfanylcarbonylphenyl)propanoic acid

InChI

InChI=1S/C12H15NO3S/c1-2-17-12(16)9-5-3-8(4-6-9)7-10(13)11(14)15/h3-6,10H,2,7,13H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

VPRPVNNXDCMVQT-JTQLQIEISA-N

Isomeric SMILES

CCSC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CCSC(=O)C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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